Hydrogenated castor oil

Descripción general

Descripción

Hydrogenated castor oil, also known as castor wax, is a derivative of castor oil obtained from the seeds of the castor plant (Ricinus communis). The hydrogenation process transforms castor oil into a solid or semi-solid waxy substance, enhancing its stability and shelf life. This compound is widely used in various applications, including cosmetics, skincare, industrial products, and more .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydrogenated castor oil is produced by the hydrogenation of pure castor oil. This process involves the addition of hydrogen to castor oil in the presence of a nickel catalyst. The reaction typically occurs at elevated temperatures, around 178°C, and may involve the use of hydrogen donors such as glycerol .

Industrial Production Methods

In industrial settings, hydrogenation is carried out by bubbling hydrogen gas into castor oil. The presence of a nickel catalyst facilitates the saturation of ricinoleic acid, resulting in a viscous, waxy substance with a melting point of 61-69°C .

Análisis De Reacciones Químicas

Types of Reactions

Hydrogenated castor oil primarily undergoes hydrogenation reactions. Other potential reactions include caustic fusion, dehydration, epoxidation, hydrolysis, pyrolysis, polymerization, sulphonation, and transesterification .

Common Reagents and Conditions

Hydrogenation: Hydrogen gas and nickel catalyst at elevated temperatures.

Epoxidation: Peracetic acid and sulfate-impregnated zeolite as a catalyst.

Dehydration: Heat and acid catalysts.

Major Products Formed

Hydrogenation: Saturated hydrocarbons.

Epoxidation: Epoxidized castor oil.

Dehydration: Dehydrated castor oil.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Hydrogenated castor oil plays a critical role in the pharmaceutical industry due to its ability to enhance drug stability, solubility, and bioavailability.

Key Uses:

- Drug Formulation: HCO is employed as a stabilizer and solubilizer in oral and injectable formulations. It improves the solubility of active pharmaceutical ingredients (APIs), facilitating better absorption in the body .

- Suppository Base: It serves as an effective base for suppositories, melting at body temperature and allowing for controlled release of medications .

- Capsule Manufacturing: HCO is used in soft gelatin capsules, providing a stable shell that protects encapsulated liquids or semi-solids .

Case Study:

A study highlighted the use of HCO in enhancing the bioavailability of poorly soluble drugs, leading to improved therapeutic outcomes. In formulations containing HCO, drugs exhibited increased stability and solubility compared to those without it .

Cosmetic Applications

In cosmetics, this compound is valued for its emollient properties and ability to stabilize formulations.

Key Uses:

- Emulsifier: HCO acts as a non-ionic emulsifier in creams and lotions, helping to blend oil and water phases effectively .

- Skin Conditioning Agent: Its moisturizing properties make it suitable for use in skin care products, providing a smooth feel upon application .

Case Study:

Research indicated that formulations containing PEG-40 this compound improved skin penetration of active ingredients in topical applications, enhancing their effectiveness in treating conditions like acne vulgaris .

Industrial Applications

This compound is also utilized in various industrial processes due to its lubricating properties and chemical stability.

Key Uses:

- Lubricants: HCO serves as an industrial lubricant for machinery and equipment, reducing friction and wear .

- Coatings: It is used in paints and coatings for its water-repellent properties, enhancing durability and resistance to environmental factors .

- Plastic Manufacturing: HCO functions as a mold release agent in the production of plastics and rubber goods .

Case Study:

A comparative study on coating materials demonstrated that this compound-based coatings provided superior adhesion and flexibility compared to traditional waxes like beeswax and paraffin .

Food Industry Applications

In the food sector, this compound is recognized for its potential as an additive.

Key Uses:

- Food Additive: HCO can be used as an emulsifier or stabilizer in food products, enhancing texture and shelf life .

- Coating Agent: It is applied as a coating agent for fruits and vegetables to improve appearance and prolong freshness.

Summary Table of Applications

| Industry | Application | Benefits |

|---|---|---|

| Pharmaceuticals | Drug formulation | Enhances solubility and bioavailability |

| Suppository base | Controlled release at body temperature | |

| Capsule manufacturing | Protects encapsulated formulations | |

| Cosmetics | Emulsifier | Stabilizes creams and lotions |

| Skin conditioning agent | Provides moisture and smooth application | |

| Industrial | Lubricants | Reduces friction in machinery |

| Coatings | Improves durability against environmental factors | |

| Plastic manufacturing | Acts as a mold release agent | |

| Food Industry | Food additive | Enhances texture and shelf life |

| Coating agent | Improves appearance and prolongs freshness |

Mecanismo De Acción

The hydrogenation process enhances the stability and shelf life of castor oil by saturating the ricinoleic acid molecules. This transformation results in a hard, brittle, and insoluble waxy substance. The molecular targets and pathways involved in this process include the saturation of double bonds and the stabilization of the hydroxyl groups .

Comparación Con Compuestos Similares

Similar Compounds

Epoxidized Castor Oil: Produced by epoxidation of castor oil, used as a plasticizer and stabilizer.

Dehydrated Castor Oil: Obtained by dehydration, used in alkyd resins and coatings.

Polymerized Castor Oil: Formed by polymerization, used in lubricants and adhesives.

Uniqueness

Hydrogenated castor oil is unique due to its solid or semi-solid waxy form, which provides enhanced stability and resistance to moisture, oils, and petrochemical products. This makes it particularly valuable in applications requiring durability and long shelf life .

Actividad Biológica

Hydrogenated castor oil (HCO) is a derivative of castor oil, created through the hydrogenation process that alters its chemical structure, leading to unique biological properties. This article explores the biological activity of HCO, its applications in pharmaceuticals and cosmetics, and the underlying mechanisms that contribute to its efficacy.

Chemical Characteristics

This compound primarily consists of 12-hydroxystearic acid triglycerides, which exhibit enhanced stability and altered physicochemical properties compared to non-hydrogenated castor oil. The hydrogenation process reduces unsaturation levels, thus improving its shelf life and usability in various formulations .

Applications in Pharmaceuticals

HCO serves multiple roles in pharmaceutical formulations, including:

- Excipient : Acts as a stabilizer and solubilizer for active pharmaceutical ingredients (APIs), enhancing their bioavailability and therapeutic effectiveness .

- Tablet Coating : Used to coat tablets, improving swallowability and masking unpleasant odors .

- Topical Formulations : Functions as a moisturizer and emollient in creams and ointments, promoting skin hydration and smoothness .

- Drug Delivery Systems : HCO is utilized in solid lipid nanoparticles for drug delivery, providing controlled release and sustained serum drug levels when administered subcutaneously .

Antimicrobial Properties

HCO exhibits significant antimicrobial activity, making it useful in topical applications for treating skin conditions. Its ability to inhibit bacterial growth is particularly beneficial in formulations aimed at wound healing or infection prevention .

Anti-inflammatory Effects

Research indicates that HCO possesses anti-inflammatory properties, which can aid in reducing skin irritation and promoting healing processes. This characteristic makes it a valuable ingredient in products designed for sensitive skin or inflammatory conditions .

Case Study: Use in Acne Treatment

A study investigated the formulation of a topical gel for acne treatment using PEG-40 this compound as a penetration enhancer. The results demonstrated improved drug permeation through the skin barrier, enhancing the efficacy of acne medications while minimizing potential side effects associated with traditional delivery methods .

Safety Assessment

A comprehensive safety assessment highlighted that HCO does not exhibit genotoxicity or significant adverse effects when used within recommended concentrations. In a study involving patch testing, this compound was well tolerated by subjects, with minimal allergic reactions reported .

Data Table: Summary of Biological Activities of this compound

Propiedades

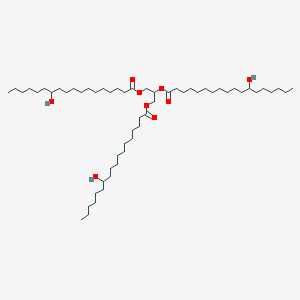

IUPAC Name |

2,3-bis(12-hydroxyoctadecanoyloxy)propyl 12-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H110O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h51-54,58-60H,4-50H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOXQTXVACYMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)OC(=O)CCCCCCCCCCC(CCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H110O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051701 | |

| Record name | 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

939.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [BASF MSDS] | |

| Record name | Castor oil, hydrogenated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-44-6, 8001-78-3 | |

| Record name | Trihydroxystearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl tris(12-hydroxystearate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Castor oil, hydrogenated [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thixin R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 12-hydroxy-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Castor oil, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-propanetriyl tris(12-hydroxyoctadecanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHYDROXYSTEARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06YD7896S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.